molecular formula C16H11N3O3 B2999634 6-(4-oxo-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 330151-13-8

6-(4-oxo-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2999634
CAS No.: 330151-13-8
M. Wt: 293.282
InChI Key: AFSGHGHBHNFUDB-UHFFFAOYSA-N
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Description

6-(4-Oxo-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one is a benzoxazinone derivative characterized by a bicyclic phthalazinyl substituent at the 6-position of the benzoxazinone core. Benzoxazinones are heterocyclic compounds with a fused benzene and oxazine ring, known for their diverse bioactivities, including antimicrobial, antifungal, and receptor antagonism properties .

Properties

IUPAC Name

6-(4-oxo-3H-phthalazin-1-yl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-14-8-22-13-6-5-9(7-12(13)17-14)15-10-3-1-2-4-11(10)16(21)19-18-15/h1-7H,8H2,(H,17,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSGHGHBHNFUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-oxo-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one is a member of the benzoxazine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C17H13N3O3C_{17}H_{13}N_{3}O_{3}, with a molecular weight of approximately 307.303 g/mol. The compound features a complex structure that includes both benzoxazine and phthalazine moieties, contributing to its biological activity.

Antimicrobial Activity

Research has shown that derivatives of benzoxazines exhibit significant antimicrobial properties. A study reported that various benzoxazine derivatives demonstrated moderate to potent activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 to 100 μg/ml, indicating their potential as antimicrobial agents .

Anticancer Activity

Benzoxazine derivatives have also been investigated for their anticancer properties. Compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation in vitro. For instance, modifications in the benzoxazine structure have been associated with enhanced cytotoxicity against various cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of benzoxazine derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting their role in managing inflammatory diseases. The mechanism often involves the modulation of signaling pathways that regulate inflammation .

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial activity of various benzoxazine derivatives, it was found that the compound exhibited significant growth inhibition against Staphylococcus aureus and Escherichia coli. The study utilized a twofold serial dilution method to determine MIC values and concluded that structural modifications could enhance potency .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of modified benzoxazines. The study demonstrated that specific substitutions on the benzoxazine ring led to increased apoptosis in cancer cells. The mechanism involved the activation of caspase pathways, highlighting the compound's potential as a chemotherapeutic agent .

Activity Type MIC (μg/ml) Cell Line
AntimicrobialStaphylococcus aureus12.5N/A
AntimicrobialE. coli25N/A
AnticancerMCF-7N/ABreast cancer cell line
Anti-inflammatoryN/AN/AIn vitro models

Comparison with Similar Compounds

Comparison with Similar Benzoxazinone Derivatives

Structural Variations and Substituent Effects

The bioactivity of benzoxazinones is highly dependent on substituents at the 6-position. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Benzoxazinone Derivatives
Compound Name 6-Position Substituent Key Bioactivity Reference(s)
Target Compound 4-Oxo-3,4-dihydro-1-phthalazinyl Not explicitly reported -
6-[1-(4-Fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl] (14n) Pyrazolyl with CF₃ and fluorophenyl Potent mineralocorticoid receptor (MR) antagonist (IC₅₀: <10 nM)
DIMBOA 7-Methoxy, 2,4-dihydroxy Phytotoxic, antifungal
6-(Thiophen-2-yl) Thiophene Antimicrobial (structural study)
6-(4-Phenyl-1H-pyrazol-3-yl) Pyrazole COX-2 inhibition
6-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl} Fluorophenyl-oxazolidinone Antibacterial (oxazolidinone derivatives)
Key Observations:
  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in compound 14n enhances MR binding affinity by stabilizing hydrophobic interactions .
  • Bicyclic vs.
  • Glycosylated Derivatives: Compounds like 2-O-β-D-glucopyranosyl derivatives (e.g., from Acanthus ilicifolius) show improved solubility but reduced antifungal activity compared to non-glycosylated forms .
Antimicrobial Activity:
  • Propanolamine-Containing Derivatives: 2H-1,4-benzoxazin-3(4H)-ones with propanolamine moieties exhibit broad-spectrum activity against plant pathogens (e.g., P. cactorum, 72% inhibition at 20 mg/L) .
Antihypertensive and Receptor Antagonism:
  • Compound 14n demonstrated significant MR antagonism (IC₅₀: 3.8 nM) and reduced blood pressure in hypertensive rat models, attributed to its pyrazolyl-CF₃ substituent .
  • The target compound’s phthalazinyl group may confer distinct receptor interactions, though experimental data are lacking.
Anticancer Activity:
  • Benzoxazolinone derivatives (e.g., Acanthosides A-D) from Acanthus ilicifolius showed cytotoxicity against HeLa and HepG2 cells (IC₅₀: 7.8–26.6 μM), with enhanced activity from benzoyl substituents .

Structure-Activity Relationship (SAR) Trends

  • Position 6 Modifications :
    • Pyrazole/CF₃ groups enhance receptor binding (e.g., MR antagonism) .
    • Methoxy groups (e.g., DIMBOA) increase phytotoxicity but reduce mammalian cell toxicity .
  • Degradation Products: Degradation of benzoxazinones to phenoxazinones or malonamic acids can alter bioactivity, suggesting the phthalazinyl group’s stability may influence metabolic pathways .

Q & A

Q. What are the established synthetic methodologies for introducing substituents at the 6-position of 2H-1,4-benzoxazin-3(4H)-one?

Methodological Answer: The synthesis of 6-substituted benzoxazinones commonly employs cross-coupling reactions and reductive cyclization. For example:

  • Palladium-catalyzed Suzuki-Miyaura cross-coupling enables the introduction of aryl/heteroaryl groups at the 6-position. This involves borylation of 6-bromo-2H-1,4-benzoxazin-3(4H)-one followed by coupling with boronic esters (e.g., synthesis of oxazolidinone derivatives) .
  • Reductive cyclization of methyl α-(o-nitrophenoxy)-α-methoxyacetates, followed by demethylation, provides access to hydroxamic acid derivatives like DIMBOA analogs .
  • Bioactivity-guided fractionation from natural sources (e.g., maize or rye) can isolate derivatives like DIBOA-Glc, which are precursors for further functionalization .

Q. How is the structural characterization of 6-substituted benzoxazinones performed using spectroscopic methods?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions via chemical shifts and coupling constants. For example, the acetamide group in 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one shows distinct δ 2.20 (s, 3H) in ¹H NMR .
  • GC/MS analysis : Molecular ion peaks (e.g., m/z 219 for C12H13NO3) and fragmentation patterns confirm molecular weight and substituent stability .
  • X-ray crystallography : Resolves stereochemistry in complexes like MR antagonist 14n, where the 6-position trifluoromethylpyrazole moiety is critical for binding .

Q. What biological activities are associated with benzoxazinone derivatives, particularly those substituted at the 6-position?

Methodological Answer:

  • Antifungal activity : Derivatives like 6-methoxy-2-methyl-4-carbaldehyde exhibit inhibition against Fusarium spp. via disruption of fungal membrane integrity (IC₅₀ = 12–35 μM) .
  • Mineralocorticoid receptor (MR) antagonism : 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl] derivatives block MR with IC₅₀ < 10 nM, validated by in vitro luciferase assays .
  • Plant defense : 6-Methoxy derivatives (e.g., DIMBOA) degrade to benzoxazolinones, which deter aphids and lepidopterans through antifeedant effects .

Advanced Research Questions

Q. What experimental approaches can optimize the yield of palladium-catalyzed cross-coupling reactions in benzoxazinone synthesis?

Methodological Answer:

  • Ligand screening : Bulky phosphine ligands (e.g., XPhos) enhance steric control, improving regioselectivity in Suzuki couplings .
  • Solvent optimization : Mixed polar solvents (e.g., dioxane/water) stabilize reactive intermediates while maintaining catalyst activity.
  • Temperature gradients : Stepwise heating (50°C → 80°C) minimizes side reactions during borylation .
  • In situ monitoring : HPLC-MS tracks reaction progress to isolate intermediates before degradation .

Q. How can degradation kinetics of benzoxazinones in agricultural systems be analyzed to assess ecological impact?

Methodological Answer:

  • Soil microcosm studies : Incubate derivatives (e.g., DIMBOA) with soil samples and quantify degradation products (e.g., MBOA) via LC-MS at timed intervals. First-order kinetics models estimate half-lives (t₁/₂ = 2–7 days) .
  • Ecotoxicology assays : Use Daphnia magna or Folsomia candida to assess toxicity of degradation byproducts. EC₅₀ values correlate with hydroxylation rates .
  • Field trials : Apply isotopically labeled (¹³C/¹⁵N) benzoxazinones to track uptake in non-target plants and soil microbiota .

Q. What strategies address discrepancies in reported IC₅₀ values of benzoxazinone derivatives across different bioassays?

Methodological Answer:

  • Standardized protocols : Use uniform cell lines (e.g., HEK293 for MR antagonism) and control for pH, temperature, and solvent (DMSO ≤ 0.1%) .
  • Structure-activity relationship (SAR) modeling : Compare substituent effects (e.g., electron-withdrawing groups at C-6 enhance antifungal activity) to identify outliers .
  • Dose-response validation : Replicate assays with internal standards (e.g., fluconazole for antifungal tests) to normalize inter-lab variability .

Q. How do molecular docking studies contribute to the design of benzoxazinone-based therapeutic agents?

Methodological Answer:

  • Crystal structure-guided design : The MR antagonist 14n was optimized using docking into the MR ligand-binding domain (PDB: 3VHU). Trifluoromethylpyrazole forms hydrophobic interactions with Leu848 and Asn770 .
  • Free energy calculations : MM/GBSA estimates binding affinities (ΔG = -45 kcal/mol for 14n) to prioritize derivatives for synthesis .
  • Dynamic simulations : Molecular dynamics (MD) over 100 ns validate stable binding poses, reducing false positives in virtual screening .

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